3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether
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Overview
Description
3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether is an organic compound that features a phenyl ring substituted with a tert-butyl group and a tetraazole ring
Scientific Research Applications
3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Future Directions
The future directions for “3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether” could involve further studies on its synthesis, properties, and potential applications. Given the wide range of physiological and pharmacological activities of related compounds , it could be a promising scaffold for the discovery of novel active pharmaceutical ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cycloaddition reaction of azides with nitriles under acidic or basic conditions.
Etherification: The phenyl ring substituted with a tert-butyl group is then reacted with the tetraazole ring to form the ether linkage. This step often involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the tetraazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific proteins or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)phenyl 1-(3,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl ether
- 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-yl ether
- N-tert-butylpyrazole derivatives
Uniqueness
3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether is unique due to its specific substitution pattern and the presence of both a tert-butyl group and a tetraazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
5-(3-tert-butylphenoxy)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-11(2,3)8-5-4-6-9(7-8)16-10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTOHELNPXFSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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